molecular formula C27H22O8 B2469215 methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858762-41-1

methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2469215
CAS No.: 858762-41-1
M. Wt: 474.465
InChI Key: GVNXHWVXUMAHKM-UHFFFAOYSA-N
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Description

Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative with a complex molecular architecture. The compound features a chromen-4-one core (a bicyclic structure with a benzopyranone framework) substituted at the 3-position with a benzoate ester group and at the 7-position with a 2-(4-methoxyphenyl)-2-oxoethoxy side chain. The 2-methyl and 4-oxo groups on the chromenone ring further enhance its structural specificity .

Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methyl ester at the benzoate moiety contributes to its lipophilicity, impacting solubility and membrane permeability .

Properties

IUPAC Name

methyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-16-26(35-20-10-6-18(7-11-20)27(30)32-3)25(29)22-13-12-21(14-24(22)34-16)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXHWVXUMAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure features a chromen-3-yloxy moiety, which is significant for its biological activity. The molecular formula is C25H28O5C_{25}H_{28}O_{5}, with a molecular weight of approximately 420.51 g/mol. The compound possesses various functional groups that contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives related to this compound. The results demonstrated significant inhibition of cell growth in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating moderate antibacterial activity .

Anti-inflammatory Studies

Research examining the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cells10 - 30 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Anti-inflammatoryMacrophagesReduced cytokines

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C28H24O8 and a molecular weight of approximately 488.49 g/mol. Its structure consists of multiple functional groups, including methoxy, carbonyl, and chromen derivatives, which contribute to its reactivity and potential biological activity.

Pharmaceutical Applications

Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research has indicated that compounds with similar chromen structures exhibit significant anticancer properties. For instance, studies have shown that chromen derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The presence of the methoxyphenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Case Study: In vitro Studies

A study conducted on similar compounds demonstrated that methyl chromen derivatives significantly reduced the viability of breast cancer cells (MCF7) in vitro. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing chromene moieties have been documented to exhibit antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

In a comparative study, a series of chromen-based compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibition zones, suggesting potential use as antimicrobial agents.

Material Science Applications

Due to its unique structural characteristics, this compound may also find applications in material sciences, particularly in the development of polymers and coatings.

Polymerization Studies

Research into polymerization techniques using this compound as a monomer has shown that it can lead to the formation of materials with enhanced thermal stability and mechanical properties.

Table 2: Summary of Research Findings

Application AreaFindings
Anticancer ActivityInduces apoptosis in cancer cells; effective against MCF7 breast cancer cells
Antimicrobial ActivityExhibits significant inhibition against Staphylococcus aureus and Escherichia coli
Material SciencePotential use as a monomer for polymers with enhanced properties

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Implications References
Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (Target Compound) - 7-position: 2-(4-methoxyphenyl)-2-oxoethoxy
- Benzoate ester: Methyl group
506.47 Moderate lipophilicity (predicted XLogP3 ~3.5); potential for hydrogen bonding .
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate - Benzoate ester: Ethyl group instead of methyl 520.50 Increased lipophilicity (XLogP3 ~3.8); slower hydrolysis due to longer alkyl chain .
Methyl 4-({7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate - 7-position: 2-(4-chlorophenyl)-2-oxoethoxy
- Chromenone lacks 2-methyl group
495.85 Enhanced electron-withdrawing effect (Cl substituent); higher reactivity in nucleophilic environments .
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate - Benzoate ester: 4-methoxy group instead of methyl ester 416.13 Increased polarity due to free carboxylic acid; improved hydrogen bonding capacity .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate - Chromenone: 2-trifluoromethyl, 4-chlorophenyl
- Benzoate: 4-methyl
458.80 High lipophilicity (XLogP3 ~6.5); potential for enhanced metabolic stability .

Functional Group Impact on Properties

Ester Group Variations

  • Methyl vs. Ethyl Esters : The ethyl analog () exhibits a marginally higher molecular weight and lipophilicity compared to the methyl ester. This may enhance membrane permeability but reduce aqueous solubility. Ethyl esters are generally more resistant to enzymatic hydrolysis, which could prolong biological activity .
  • 4-Methoxybenzoate vs. Methyl Benzoate : Replacing the methyl ester with a 4-methoxybenzoate group () introduces a polar methoxy substituent, increasing hydrogen bond acceptor capacity (from OCH₃) and altering electronic distribution across the aromatic ring .

Aryl Substituent Effects

  • 4-Methoxyphenyl vs. 4-Chlorophenyl: The 4-methoxyphenyl group (target compound) provides electron-donating effects, stabilizing charge-transfer interactions.
  • Trifluoromethyl Substitution : The trifluoromethyl group () significantly increases lipophilicity (XLogP3 = 6.5) and metabolic stability due to the strong C-F bonds, making it advantageous in drug design for prolonged half-life .

Chromenone Core Modifications

  • 2-Methyl Group : The presence of a 2-methyl group in the target compound and its ethyl analog () may sterically hinder interactions with certain enzymes, reducing off-target effects. Its absence in 's compound could enhance flexibility and binding to larger active sites .

Preparation Methods

Resorcinol and Ethyl Acetoacetate Condensation

Rezaei et al. demonstrated that resorcinol reacts with ethyl acetoacetate under solvent-free conditions at 80°C using starch sulfuric acid (SSA) as a catalyst, yielding 7-hydroxy-4-methylcoumarin in 92% efficiency. Similarly, Bouasla et al. achieved a 97% yield using Amberlyst-15 under microwave irradiation. Key parameters include:

Catalyst Temperature (°C) Time (h) Yield (%) Reference
SSA 80 2.5 92
Amberlyst-15 120 (MW) 0.5 97
FeCl₃·6H₂O 110 (reflux) 16 88

Microwave irradiation significantly reduces reaction times while maintaining high yields due to enhanced thermal efficiency.

Functionalization of the Coumarin Core

Etherification with 2-(4-Methoxyphenyl)-2-Oxoethoxy

The 7-hydroxy group undergoes Williamson ether synthesis with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. Ghanei-Nasab et al. reported analogous etherifications using alkyl halides and potassium carbonate in DMF at 80°C for 6–8 hours, achieving yields of 85–90%. For the target compound, optimized conditions include:

  • Solvent: Anhydrous DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 80°C
  • Time: 8 hours

Esterification at the 3-Position

Benzoylation with Methyl 4-Hydroxybenzoate

The 3-hydroxy group is esterified using methyl 4-hydroxybenzoate activated via benzoyl chloride. Cavar and Kovač demonstrated that benzoylation of 4-methylcoumarin derivatives proceeds efficiently in basic media (5% NaOH) at 25°C for 30 minutes. For the target compound:

Reagent Conditions Yield (%) Reference
Benzoyl chloride NaOH (5%), 25°C, 0.5 h 89
SOCl₂ activation Toluene, reflux, 2 h 78

Structural Characterization and Validation

Synthesized intermediates and the final product require rigorous spectroscopic validation:

  • ¹H NMR: Coumarin protons appear as singlets at δ 6.1–6.3 ppm (H-3, H-5), while aromatic protons from the 4-methoxyphenyl group resonate at δ 7.2–7.8 ppm.
  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (coumarin lactone).
  • Mass Spectrometry: Molecular ion peak at m/z 504.5 ([M+H]⁺).

Challenges and Optimization Strategies

  • Regioselectivity in Nitration: Competing 5- and 8-nitro isomers require careful temperature control (<10°C) to favor 7-substitution.
  • Esterification Side Reactions: Use of SOCl₂ for acid chloride formation minimizes hydrolysis compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Prepare the chromenone core via Claisen-Schmidt condensation, followed by etherification with 2-(4-methoxyphenyl)-2-oxoethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Couple the chromenone intermediate with methyl 4-hydroxybenzoate using Mitsunobu or nucleophilic aromatic substitution (SNAr) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting solvent polarity, temperature, and catalyst loading. Purify via column chromatography or recrystallization .

Q. Which spectroscopic techniques confirm the compound’s structure, and how are data interpreted?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and ester carbonyls (δ ~165–170 ppm) .
  • IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities .
  • X-ray crystallography : Resolves 3D conformation using SHELXL (e.g., confirming dihedral angles between chromenone and benzoate moieties) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

  • Approach :

  • DFT calculations : Model HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites (e.g., ketone and ester groups as reactive centers) .
  • Molecular docking : Simulate binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina to assess anti-inflammatory potential .
    • Validation : Compare computational results with experimental data (e.g., kinetic studies of hydrolysis rates under acidic/basic conditions) .

Q. How to resolve contradictions in spectral data from different characterization techniques?

  • Case Example : Discrepancy between NMR (suggesting planar structure) and X-ray (showing non-planar conformation due to steric hindrance).
  • Resolution :

  • Perform variable-temperature NMR to assess dynamic effects .
  • Validate via SC-XRD (single-crystal X-ray diffraction) using SHELXL refinement .
  • Cross-reference with IR/Raman spectra for symmetry analysis .

Q. What strategies establish structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and test bioactivity .
  • Biological assays : Evaluate antioxidant (DPPH assay), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay) .
    • Data Table :
Analog StructureIC₅₀ (COX-2, μM)Antioxidant Activity (% DPPH Scavenging)
Parent Compound12.5 ± 1.278 ± 3
4-Ethoxy Derivative8.9 ± 0.885 ± 2
3-Chloro Substituent25.4 ± 2.162 ± 4
Data derived from analogs in .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

  • Protocol :

  • Incubate solutions (methanol/water) at pH 2–10 (HCl/NaOH) and 25–60°C.
  • Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Identify degradation products using LC-MS (e.g., ester hydrolysis to carboxylic acid) .

Q. What crystallization conditions yield high-quality single crystals for XRD analysis?

  • Conditions :

  • Solvent: Ethanol/water (7:3 v/v) at 4°C for slow evaporation .
  • Additive: Seed crystals or surfactants (e.g., CTAB) to reduce nucleation .
  • Validate with SHELXL refinement (R-factor < 0.05) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and cell-based assays?

  • Analysis :

  • In vitro vs. cellular permeability : Measure logP (HPLC) to assess membrane penetration .
  • Metabolic stability : Incubate with liver microsomes; analyze metabolites via LC-MS .
  • Example : High in vitro COX-2 inhibition but low cellular activity may indicate poor solubility or rapid metabolism .

Methodological Resources

  • Spectral Databases : PubChem, CCDC (for XRD data) .
  • Software : Gaussian (DFT), AutoDock (docking), SHELXL (crystallography) .

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